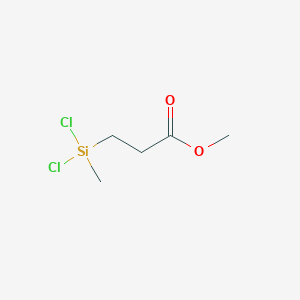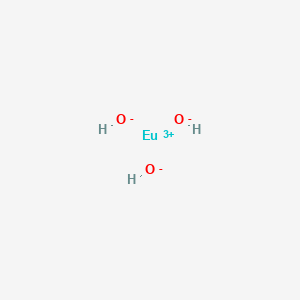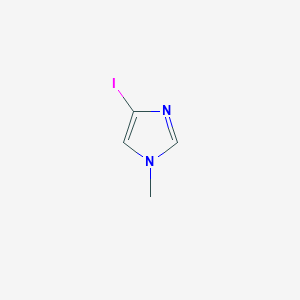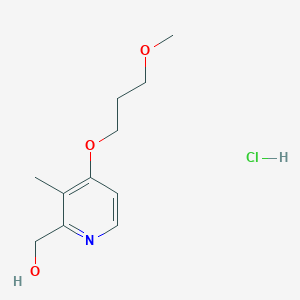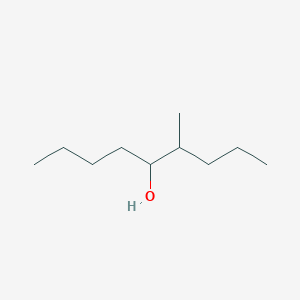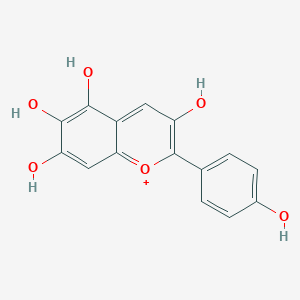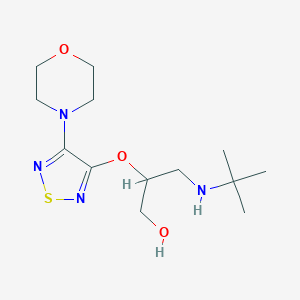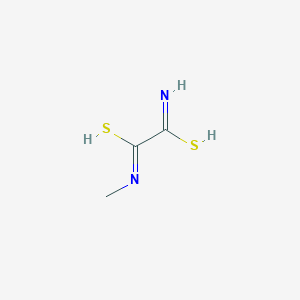
Ethanedithioamide, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedithioamide, methyl- is a chemical compound that has been extensively studied in the scientific community due to its unique properties and potential applications. This compound is also known as methylenebis(thiourea) and is primarily used in laboratory experiments for its ability to chelate metal ions.
Mecanismo De Acción
The mechanism of action of ethanedithioamide, methyl- is based on its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the properties of the metal ions. This alteration can lead to changes in the reactivity of the metal ions, which can be useful in a variety of applications.
Biochemical and Physiological Effects:
Ethanedithioamide, methyl- has no known biochemical or physiological effects. The compound is primarily used in laboratory experiments and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethanedithioamide, methyl- in lab experiments include its ability to chelate metal ions, its stability in solution, and its low toxicity. The compound is also relatively inexpensive and easy to synthesize.
The limitations of using ethanedithioamide, methyl- in lab experiments include its limited solubility in water, its potential to form insoluble complexes with certain metal ions, and its tendency to decompose at high temperatures.
Direcciones Futuras
There are several future directions for research on ethanedithioamide, methyl-. These include:
1. Developing new synthetic methods for the compound to improve its purity and yield.
2. Studying the properties of the metal complexes formed by ethanedithioamide, methyl- to better understand their reactivity and potential applications.
3. Investigating the use of ethanedithioamide, methyl- in catalytic reactions to improve their efficiency and selectivity.
4. Exploring the use of ethanedithioamide, methyl- in metal ion detection and removal in environmental and industrial applications.
Conclusion:
Ethanedithioamide, methyl- is a versatile compound that has many potential applications in scientific research. Its ability to chelate metal ions makes it useful in a variety of applications, including metal ion detection, metal ion removal, and catalysis. While there are limitations to its use in lab experiments, the compound is relatively inexpensive and easy to synthesize. Future research on ethanedithioamide, methyl- will likely focus on developing new synthetic methods, studying the properties of metal complexes, and exploring new applications for the compound.
Métodos De Síntesis
Ethanedithioamide, methyl- can be synthesized by reacting methyl isothiocyanate with ammonia. The reaction yields methylenebis(thiourea) as a white crystalline solid. The purity of the compound can be further improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Ethanedithioamide, methyl- has been widely used in scientific research due to its ability to chelate metal ions. This property makes it useful in a variety of applications, including:
1. Metal ion detection - Ethanedithioamide, methyl- can be used to detect the presence of metal ions in solutions. The compound forms stable complexes with metal ions, which can be detected using spectroscopic methods.
2. Metal ion removal - Ethanedithioamide, methyl- can be used to remove metal ions from solutions. The compound forms stable complexes with metal ions, which can be easily removed using filtration or centrifugation.
3. Catalysis - Ethanedithioamide, methyl- can be used as a ligand in catalytic reactions. The compound forms stable complexes with metal ions, which can act as catalysts in a variety of reactions.
Propiedades
Número CAS |
16890-71-4 |
|---|---|
Fórmula molecular |
C3H6N2S2 |
Peso molecular |
134.23 g/mol |
Nombre IUPAC |
N'-methylethanedithioamide |
InChI |
InChI=1S/C3H6N2S2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |
Clave InChI |
HEWGXDPYVWSZID-UHFFFAOYSA-N |
SMILES isomérico |
CN=C(C(=N)S)S |
SMILES |
CNC(=S)C(=S)N |
SMILES canónico |
CN=C(C(=N)S)S |
Sinónimos |
N-Methyldithioxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




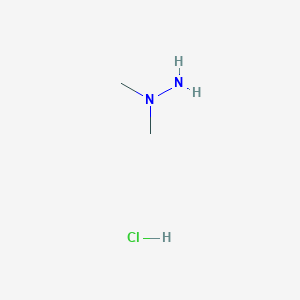

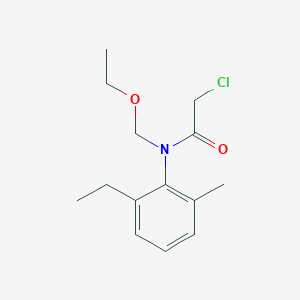
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)

